ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Description
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS: 3543-72-4) is a pharmaceutical intermediate critical to the synthesis of Bendamustine, a chemotherapeutic agent used in hematologic malignancies . Its molecular formula is C₁₄H₁₇N₃O₄ (molecular weight: 291.3 g/mol), featuring a benzo[d]imidazole core substituted with a methyl group at the 1-position, a nitro group at the 5-position, and an ethyl ester-linked butanoate side chain at the 2-position . The nitro group enhances electrophilicity, facilitating downstream reduction to an amine during Bendamustine synthesis .
Properties
IUPAC Name |
ethyl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVBGSJZBDBEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517745 | |
| Record name | Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-72-4 | |
| Record name | Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Condensation Approach
The most widely documented method involves a multi-step sequence starting with the construction of the nitro-substituted benzimidazole ring. A representative protocol from patent literature begins with the condensation of 4-nitro-1,2-diaminobenzene with glutaric anhydride in tetrahydrofuran (THF) or toluene, forming 4-(5-nitro-1H-benzimidazol-2-yl)butanoic acid. Subsequent N-methylation using methylamine in aqueous or alcoholic solutions (30% concentration) introduces the methyl group at the 1-position of the benzimidazole ring. The final esterification step employs ethanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid to yield the target compound.
Key Data:
One-Pot Synthesis Methodology
Industrial-scale production often utilizes a one-pot process to minimize intermediate isolation and reduce costs. In this approach, nitration, cyclization, and esterification are performed sequentially without isolating intermediates. For example, reacting 4-nitro-1,2-diaminobenzene with ethyl 4-bromobutanoate in dimethylformamide (DMF) under basic conditions (sodium ethoxide, 0.5–1.0 mol%) directly forms the target ester at 50–60°C. This method avoids the formation of viscous by-products associated with traditional acid chloride reagents.
Key Data:
Reaction Optimization
Choice of Base
The selection of base significantly impacts yield and purity. Inorganic bases like potassium carbonate (K₂CO₃) often result in gummy products with ≤80% purity due to partial ester hydrolysis. In contrast, organic bases such as triethylamine (TEA) or sodium ethoxide (NaOEt) enhance reaction efficiency:
| Base | Yield (%) | Purity (%) | Impurity C (%) |
|---|---|---|---|
| K₂CO₃ | 62 | 78 | 15 |
| NaOEt | 88 | 97 | <0.5 |
| TEA | 85 | 95 | 1.2 |
Solvent Systems
Polar aprotic solvents like DMF and NMP facilitate higher solubility of intermediates, while toluene and THF minimize side reactions during cyclization:
| Solvent | Reaction Rate | By-Product Formation |
|---|---|---|
| DMF | Fast | Moderate |
| THF | Moderate | Low |
| Toluene | Slow | Negligible |
Temperature and Time Parameters
Optimal temperatures for nitration and esterification are critical to avoid decomposition:
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to maintain consistent reaction conditions and improve heat transfer. For instance, a patented protocol describes a tandem reactor system where the nitration and esterification steps occur in separate chambers, reducing thermal degradation risks. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester.
Scale-Up Challenges:
Purification and Characterization
Recrystallization
High-purity product (>98%) is obtained via recrystallization from ethanol/ethyl acetate (3:7 v/v) or DMF/water (1:3 v/v). The latter solvent pair effectively removes nitro-containing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-(1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)butanoate.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Hydrolysis: 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate has shown potential as an antimicrobial agent. Research indicates that derivatives of benzimidazole compounds possess significant antibacterial and antifungal properties. Studies have demonstrated that this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antibiotics or antifungal agents .
Cancer Research
Recent investigations suggest that compounds containing the benzimidazole moiety exhibit anticancer activity. This compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells . This positions the compound as a potential lead in anticancer drug development.
Agrochemicals
Pesticide Development
The compound is also being explored in the agricultural sector, particularly in the formulation of pesticides and herbicides. Its nitro group contributes to biological activity, enhancing its efficacy against pests while potentially reducing environmental impact compared to traditional chemicals . Studies have indicated that formulations containing this compound can improve crop yield by effectively managing pest populations.
Herbicide Efficacy
Research into herbicidal applications has revealed that this compound can selectively inhibit weed growth without adversely affecting crop plants. This selectivity is crucial for sustainable agricultural practices, allowing for effective weed management while minimizing chemical usage .
Material Sciences
Polymer Chemistry
In material sciences, this compound is being investigated for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymers with enhanced properties such as thermal stability and mechanical strength. Preliminary studies indicate that incorporating this compound into polymer matrices can improve their performance in various applications .
Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems. By modifying nanoparticles with this compound, researchers aim to enhance the targeting and release profiles of therapeutic agents, improving treatment efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to DNA and proteins, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Nitro vs. Amino Derivatives
a. Ethyl 4-(5-Amino-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate (CAS: 3543-73-5)
- Structure: Replaces the nitro group (NO₂) at the 5-position with an amino group (NH₂).
- Role : Intermediate in synthesizing substituted benzimidazoles (e.g., compound 2 in via Schiff base formation with benzaldehyde) .
- Impact: The amino group is nucleophilic, enabling condensation reactions, whereas the nitro group in the parent compound is reactive toward reduction .
b. Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate (Compound 2)
Ester Group Modifications
a. Isopropyl 4-(1-Methyl-5-Nitro-1H-Benzo[d]Imidazol-2-yl)Butanoate (CAS: 1374784-01-6)
Dimeric and Polymeric Derivatives
a. 1,3-Bis(1-Methyl-5-Nitro-1H-Benzo[d]Imidazol-2-yl)Propane (CAS: N/A)
Impurities and Byproducts
a. Bendamustine Impurity 17 (CAS: N/A)
Comparative Data Table
Key Research Findings
Synthetic Utility: The nitro group in this compound is pivotal for reduction to the amine intermediate (CAS: 3543-73-5), a critical step in Bendamustine production .
Impurity Profiles : Dimeric byproducts underscore the need for precise reaction control to avoid cross-linking or unwanted polymerization .
Functional Group Reactivity: Amino derivatives enable diverse derivatization (e.g., alkylation, acylation), whereas nitro derivatives are more suited for electrophilic reactions .
Biological Activity
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3O4
- Molecular Weight : 291.30 g/mol
- CAS Number : 3543-72-4
- Purity : ≥99.0% .
Biological Activities
This compound exhibits several notable biological activities:
-
Antibacterial Activity :
- The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that its mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, although specific pathways require further elucidation .
- Anti-inflammatory Properties :
- Antitumor Effects :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival or tumor growth.
- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate inflammation and apoptosis, contributing to its anti-inflammatory and antitumor effects.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, indicating potent antibacterial properties.
Case Study 2: Anti-inflammatory Effects
In a mouse model of induced arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Case Study 3: Antitumor Activity
A preliminary study on various cancer cell lines revealed that this compound induced apoptosis at concentrations that did not affect normal cells significantly. This selectivity suggests potential for therapeutic applications in oncology.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate?
Answer:
The compound can be synthesized via multi-step protocols involving:
- Condensation reactions : Reacting 1-methyl-5-nitrobenzimidazole precursors with ethyl 4-bromobutanoate under basic conditions (e.g., sodium ethoxide in ethanol at 50–60°C) to form the butanoate ester linkage .
- Catalytic optimization : Sodium ethoxide (0.5–1.0 mol%) in ethanol is commonly used to drive the reaction to completion, with purification via recrystallization from dimethylformamide (DMF) or cold methanol .
- Key parameters : Reaction time (2–3 hours), temperature control (50–60°C), and stoichiometric ratios (1:1.2 for benzimidazole:ester) to minimize side products .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and nitro-group orientation. Validate hydrogen bonding patterns (e.g., C–H···O interactions) using graph set analysis .
- Validation metrics : Check R-factor (<0.05), data-to-parameter ratio (>10:1), and mean σ(C–C) (<0.005 Å) to ensure reliability .
- Case example : A related nitroimidazole derivative showed torsional strain in the nitro group, resolved via anisotropic displacement parameters in SHELXL .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzimidazole) and ester carbonyl (δ ~170 ppm). Use deuterated DMSO or CDCl3 to resolve splitting patterns .
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 318.12 for C₁₅H₁₇N₃O₄) .
Advanced: How does the nitro group’s electronic effects influence reactivity in derivatization?
Answer:
- Electrophilic substitution : The nitro group deactivates the benzimidazole ring, directing further substitutions to meta positions. For example, nitration or halogenation requires harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .
- Reductive functionalization : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, enabling coupling reactions (e.g., amidation, Schiff base formation) .
- Steric effects : The 5-nitro group hinders access to the 2-position, necessitating directed ortho-metalation strategies for modifications .
Advanced: How to address contradictions in solubility and stability data across studies?
Answer:
- Solubility profiling : Use Hansen solubility parameters (HSPs) to reconcile discrepancies. For example, polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while non-polar solvents (hexane) show <1 mg/mL .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester group, requiring pH-controlled storage .
Basic: What purification strategies optimize yield and purity?
Answer:
- Recrystallization : Use DMF/water (1:3 v/v) or ethanol/ethyl acetate gradients to isolate high-purity crystals (>98%) .
- Chromatography : Flash silica gel chromatography (eluent: ethyl acetate/hexane 3:7) removes unreacted precursors .
- Validation : Compare melting points (reported range: 145–148°C) and HPLC retention times (e.g., C18 column, 90:10 acetonitrile/water) .
Advanced: How to design experiments for studying hydrogen-bonding networks in crystal packing?
Answer:
- SC-XRD analysis : Resolve intermolecular interactions (e.g., N–H···O or C–H···O) using Mercury software. For example, a nitro group may form bifurcated hydrogen bonds with adjacent benzimidazole NH groups .
- Thermal analysis : Correlate DSC/TGA data (e.g., melting endotherms at 145–150°C) with lattice stability. Stronger hydrogen bonds increase melting points .
Advanced: What computational methods predict the compound’s bioactivity or supramolecular behavior?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA minor groove binding via nitro and benzimidazole motifs) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
